molecular formula C18H20N4O B2981075 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 849924-34-1

4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2981075
CAS No.: 849924-34-1
M. Wt: 308.385
InChI Key: GSCIZNQUYSXBGL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Pyrazolo[1,5-a]pyrimidine derivatives are designed to act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways driven by dysregulated kinases that are a hallmark of many cancers . The specific substitution pattern on this core structure—featuring a phenyl group at the 3-position and a morpholine ring at the 7-position—is strategically chosen to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity towards specific enzymatic targets . Compounds bearing the pyrazolo[1,5-a]pyrimidine core have demonstrated promising inhibitory effects against a range of kinases, including CK2, EGFR, B-Raf, and MEK, and have shown cytotoxicity and antiproliferative effects in biological evaluations . The structural motif is a key component in several commercial molecules and is extensively used in the synthesis of combinatorial libraries for lead optimization . This product is intended for research purposes only, specifically for use in kinase inhibitor studies, anticancer drug discovery programs, and structure-activity relationship (SAR) investigations. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-12-16(21-8-10-23-11-9-21)22-18(19-13)17(14(2)20-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCIZNQUYSXBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazolo[1,5-a]pyrimidine core.

  • Substitution Reactions: Subsequent substitution reactions introduce the morpholine group at the appropriate position on the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can replace existing functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antitumor properties. Its interactions with biological targets can provide insights into the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Morpholines: Compounds containing morpholine rings are structurally related but may have different substituents.

Uniqueness: 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine stands out due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the morpholine group, which imparts unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

The compound 4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4C_{18}H_{22}N_{4}, with a molecular weight of approximately 306.4 g/mol. The structure features a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine core, which enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H22N4
Molecular Weight306.4 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has shown efficacy in inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines through pathways involving cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Enzymatic Inhibition

This compound acts as a competitive inhibitor of various enzymes. It binds to the ATP-binding site of protein kinases, preventing the phosphorylation of target proteins and thereby modulating cellular signaling pathways .

Study on Anticancer Activity

A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The research focused on their ability to inhibit specific kinases associated with tumor growth. The findings indicated that certain modifications to the pyrazolo structure could enhance cytotoxicity against cancer cells .

Antimicrobial Evaluation

In another investigation, researchers assessed the antimicrobial properties of various pyrazolo derivatives. The study found that this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt intracellular processes .

Enzymatic Inhibition Study

A comprehensive review on pyrazole compounds reported that derivatives like this compound showed promising results as enzyme inhibitors. The study emphasized the importance of structural modifications in enhancing inhibitory activity against specific targets .

Q & A

Basic: What are the standard synthetic routes for 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, and how are intermediates characterized?

Answer:
The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core. A common strategy includes:

Core formation : Cyclization of substituted pyrazole precursors with β-ketoesters or aldehydes under acidic conditions (e.g., acetic acid/H2SO4) to generate the pyrazolo[1,5-a]pyrimidine scaffold .

Morpholine introduction : Nucleophilic substitution at position 7 using morpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) with K2CO3 as a base .

Characterization :

  • NMR : 1H NMR (δ 7.4–8.1 ppm for aromatic protons) and 13C NMR (δ 150–160 ppm for pyrimidine carbons) confirm regiochemistry .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
  • Elemental analysis : Discrepancies ≤0.4% between calculated and observed values ensure purity .

Basic: How is the structural conformation of this compound validated, and what analytical discrepancies require resolution?

Answer:
Structural validation employs:

Single-crystal X-ray diffraction : Orthorhombic crystal systems (e.g., space group Pbca) with geometric parameters (e.g., bond angles 117–123° for pyrimidine rings) confirm 3D conformation .

Tautomerism analysis : 1H NMR in DMSO-d6 distinguishes NH protons (δ 10–12 ppm) from aromatic protons, resolving tautomeric equilibria .

Common discrepancies :

  • 13C NMR shifts : Variations (±2 ppm) may arise from solvent effects or hydrogen bonding .
  • Elemental analysis : Trace solvent residues (e.g., EtOAc) can skew nitrogen content; use TGA to confirm solvent-free samples .

Advanced: How can researchers optimize regioselective functionalization at position 7 to improve yield and purity?

Answer:
Regioselectivity is influenced by:

Catalysts : PdCl2(PPh3)2 (10 mol%) enhances coupling efficiency for aryl boronate derivatives at position 7 .

Solvent effects : DMF increases reaction rates vs. THF due to higher polarity, but may require post-reaction dialysis to remove Pd residues .

Temperature control : Reflux at 80°C minimizes side products (e.g., di-substituted derivatives) .

Purification : Use silica gel chromatography (hexane/EtOAc 3:1) followed by recrystallization (ethanol/water) to achieve ≥95% purity .

Advanced: What mechanisms underlie its reported enzyme inhibition, and how can activity be correlated with structural modifications?

Answer:
Mechanistic insights include:

Kinase inhibition : The morpholine moiety chelates ATP-binding site Mg2+ ions in kinases (e.g., Trk), while the 3-phenyl group enhances hydrophobic interactions .

SAR studies :

  • 2,5-Dimethyl groups : Improve metabolic stability (t1/2 > 6h in microsomes) but reduce solubility .
  • Trifluoromethyl substitutions : Increase potency (IC50 ~50 nM) but may introduce cytotoxicity; balance with logP adjustments .

Assay methods :

  • Fluorescence polarization : Measure competitive binding against fluorescent ATP analogues .
  • Cellular assays : Use HEK293 cells transfected with target kinases to quantify IC50 under serum-free conditions .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions arise from:

Assay variability :

  • Cell lines : HT-29 (colon cancer) vs. MCF-7 (breast cancer) may show differential uptake due to transporter expression .
  • Compound solubility : Use DMSO stocks ≤0.1% to avoid solvent interference .

Data normalization :

  • Control benchmarks : Compare against positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with R² ≥0.95 .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

Docking studies :

  • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction .
  • Targets : PDB structures (e.g., 4YAY for TrkA) guide morpholine positioning near hinge regions .

QSAR models :

  • Descriptors : ClogP, polar surface area, and H-bond donors correlate with blood-brain barrier permeability .
  • Validation : Leave-one-out cross-validation (Q² >0.6) ensures model robustness .

Methodological: How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

Answer:

Process optimization :

  • Batch vs. flow chemistry : Flow systems improve heat transfer for exothermic steps (e.g., cyclization) .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching .

Quality control :

  • In-line PAT : Use FTIR for real-time monitoring of intermediate formation .
  • HPLC-DAD : Ensure ≤1% impurities with C18 columns (acetonitrile/water + 0.1% TFA) .

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